molecular formula C6H5BrN4 B12437110 5-Bromo-2-hydrazinylpyridine-3-carbonitrile

5-Bromo-2-hydrazinylpyridine-3-carbonitrile

Katalognummer: B12437110
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: NPAGRRYEWXSNOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.0347 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a carbonitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile typically involves the bromination of 2-hydrazinylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-hydrazinylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the carbonitrile group can produce primary amines. Substitution of the bromine atom can lead to various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydrazinyl group can enhance its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibitors .

Eigenschaften

Molekularformel

C6H5BrN4

Molekulargewicht

213.03 g/mol

IUPAC-Name

5-bromo-2-hydrazinylpyridine-3-carbonitrile

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11)

InChI-Schlüssel

NPAGRRYEWXSNOE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C#N)NN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.